1-(1-Acetylpiperidin-4-yl)-3-ethyl-1-(4-fluorophenyl)thiourea
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Overview
Description
1-(1-Acetylpiperidin-4-yl)-3-ethyl-1-(4-fluorophenyl)thiourea is a synthetic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a piperidine ring, an acetyl group, an ethyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Acetylpiperidin-4-yl)-3-ethyl-1-(4-fluorophenyl)thiourea typically involves the reaction of 1-acetylpiperidine with 4-fluoroaniline and ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Acetylpiperidin-4-yl)-3-ethyl-1-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(1-Acetylpiperidin-4-yl)-3-ethyl-1-(4-fluorophenyl)thiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Acetylpiperidin-4-yl)-3-ethyl-1-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Acetylpiperidin-4-yl)-3-ethyl-1-(4-chlorophenyl)thiourea: Similar structure but with a chlorine atom instead of fluorine.
1-(1-Acetylpiperidin-4-yl)-3-ethyl-1-(4-bromophenyl)thiourea: Similar structure but with a bromine atom instead of fluorine.
1-(1-Acetylpiperidin-4-yl)-3-ethyl-1-(4-methylphenyl)thiourea: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 1-(1-Acetylpiperidin-4-yl)-3-ethyl-1-(4-fluorophenyl)thiourea imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific biological activities and applications.
Properties
CAS No. |
893774-17-9 |
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Molecular Formula |
C16H22FN3OS |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-3-ethyl-1-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C16H22FN3OS/c1-3-18-16(22)20(14-6-4-13(17)5-7-14)15-8-10-19(11-9-15)12(2)21/h4-7,15H,3,8-11H2,1-2H3,(H,18,22) |
InChI Key |
YPUXGTCNEKORNO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N(C1CCN(CC1)C(=O)C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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